Molecular Weight Differentiation: C₁₀ Hydrochloride Salt vs. C₉ Free Base Analogs
4-(2-Methylbutylidene)piperidine hydrochloride (MW = 189.72 g/mol) exhibits a +35.9% greater molecular weight compared to the closest lower homolog, 4-(2-methylpropylidene)piperidine free base (C₉H₁₇N, MW = 139.24 g/mol), and a +27.8% greater molecular weight compared to 4-butylidenepiperidine free base (C₉H₁₇N, MW = 139.24 g/mol) . This difference arises from both the extended carbon chain (C₁₀ vs. C₉) and the hydrochloride salt form (addition of HCl, +36.46 g/mol). For researchers calculating molar equivalents in amide coupling, reductive amination, or N-alkylation reactions, this molecular weight differential translates to a 1.36× mass adjustment per equivalent when substituting between these analogs [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 189.72 (C₁₀H₂₀ClN, hydrochloride salt) |
| Comparator Or Baseline | 4-(2-Methylpropylidene)piperidine: 139.24 (C₉H₁₇N, free base); 4-Butylidenepiperidine: 139.24 (C₉H₁₇N, free base) |
| Quantified Difference | +50.48 g/mol (+36.3%) vs. C₉ free base analogs |
| Conditions | Molecular formula and salt form comparison from authoritative database entries |
Why This Matters
Accurate molecular weight is critical for stoichiometric reagent calculation; a 36% mass deviation can lead to significant under- or over-charging in synthetic steps.
- [1] Vardanyan, R. S. Piperidine-Based Drug Discovery. Elsevier, 2017. Chapter 2: Synthesis of Piperidin-4-ones. https://opac.lu.ac.ae View Source
